2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a boronic ester compound that features a trifluoromethyl group and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-methoxy-3-(trifluoromethyl)phenylboronic acid with a suitable diol, such as pinacol, under dehydrating conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the trifluoromethyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-(trifluoromethyl)phenylboronic acid.
Reduction: Formation of compounds with modified trifluoromethyl groups.
Substitution: Formation of substituted phenylboronic esters with various functional groups.
Scientific Research Applications
2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the dioxaborinane ring.
(Trifluoromethoxy)benzene: Contains a trifluoromethyl group but lacks the boronic ester functionality.
Phenylboronic acid: Lacks both the trifluoromethyl and methoxy groups, making it less reactive in certain applications.
Uniqueness
2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both the trifluoromethyl group and the boronic ester functionality. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are advantageous in various synthetic and research applications.
Properties
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-12(2)7-19-14(20-8-12)9-4-5-11(18-3)10(6-9)13(15,16)17/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXGMBJZTKQHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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